Methyl 3-nonynoate

描述

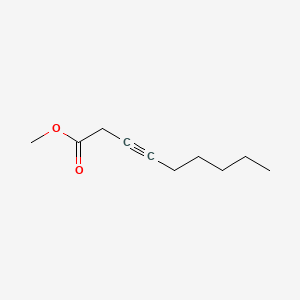

Methyl 3-nonynoate is a methyl ester derivative of 3-nonynoic acid, characterized by a nine-carbon chain with a terminal triple bond at the third position (C≡C at C3) and an ester functional group. For example, Methyl 3-hydroxynonanoate (C10H20O3, CAS 83968-06-3) shares a similar carbon backbone but replaces the triple bond with a hydroxyl group at C3 .

属性

CAS 编号 |

7003-47-6 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC 名称 |

methyl non-3-ynoate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-6,9H2,1-2H3 |

InChI 键 |

YWKSZEDDNYXPDV-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC#CCC(=O)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Methyl 3-Hydroxynonanoate (C10H20O3, CAS 83968-06-3)

- Structure : A hydroxyl (-OH) group at C3 instead of a triple bond.

- Properties : Higher polarity due to the hydroxyl group, leading to increased boiling point and water solubility compared to alkynyl esters. Experimental data indicate a molecular weight of 188.264 g/mol .

- Applications : Likely used in specialty chemicals or pharmaceuticals due to its polar functional group.

(b) Methyl 3-Pentenoate (C6H10O2, CAS 818-58-6)

- Structure : A shorter five-carbon chain with a double bond at C3.

- Properties: Lower molecular weight (130.14 g/mol) and higher volatility than Methyl 3-nonynoate.

- Applications: Potential use in fragrances or flavorings due to its unsaturated structure.

(c) Methyl Salicylate (C8H8O3, referenced in VOC studies)

Chain Length and Saturation

(a) Shorter-Chain Alkynyl Esters

- Example: Methyl propiolate (HC≡CCOOCH3).

- Comparison : Shorter chains (C3 vs. C9) reduce hydrophobicity and increase reactivity due to higher electron density at the triple bond.

(b) Longer-Chain Esters from Natural Sources

- Example: Sandaracopimaric acid methyl ester (C21H32O2, from Austrocedrus chilensis resin) .

- Comparison: Complex bicyclic structures enhance thermal stability, making them suitable for resin applications. This compound’s linear structure likely offers less rigidity but higher solubility in organic solvents.

Physicochemical Properties (Inferred from Analogous Compounds)

*Values for this compound are extrapolated from similar esters.

常见问题

Q. What experimental design strategies minimize variability in bioactivity studies involving this compound?

- Methodological Answer : Implement a factorial design to isolate variables (e.g., concentration, solvent polarity, incubation time). Use negative controls (e.g., methyl esters without alkyne groups) and statistical tools (ANOVA) to distinguish compound-specific effects from background noise. Replicate experiments across independent labs to assess inter-laboratory variability .

- Data Contradiction Analysis : If bioactivity results conflict, review solvent compatibility (e.g., DMSO quenching alkyne reactivity) or degradation pathways (e.g., hydrolysis under assay conditions). Conduct stability studies via accelerated aging tests .

Q. How can computational modeling resolve discrepancies in this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine molecular docking (to predict binding affinities) with density functional theory (DFT) calculations (to evaluate electronic properties of the alkyne moiety). Compare predictions with empirical SAR data from mutagenesis or enzymatic inhibition assays. Discrepancies may arise from solvent effects or protein flexibility; validate with molecular dynamics simulations .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., palladium on carbon activation under H₂ flow) and monitor reaction progress in real-time using inline spectroscopy (e.g., Raman for alkyne consumption). Publish detailed metadata (e.g., solvent degassing methods, moisture levels) to address "lab-specific" outcome variations .

Methodological Best Practices

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature, instrument calibration) and cross-reference with synthetic intermediates (e.g., 3-nonynoic acid). If inconsistencies persist, collaborate with analytical chemistry experts to identify artifacts (e.g., solvent impurities, decomposition during analysis) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Report confidence intervals and perform outlier tests (e.g., Grubbs’ test) to exclude anomalous data. For low sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis) .

Data Management and Reporting

Q. How should raw and processed data be structured in publications?

- Methodological Answer :

- Raw Data : Deposit in supplementary materials (e.g., NMR FID files, GC chromatograms).

- Processed Data : Present key metrics (e.g., yield, purity) in tables with error margins (±SD). For bioactivity, include dose-response curves and p-values where applicable .

Q. What ethical guidelines apply to this compound research involving biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。